3,4,5-trimethoxy-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide 3,4,5-trimethoxy-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide
Brand Name: Vulcanchem
CAS No.: 886912-64-7
VCID: VC11918364
InChI: InChI=1S/C19H19N3O5S/c1-24-14-9-12(10-15(25-2)16(14)26-3)17(23)20-19-22-21-18(27-19)11-6-5-7-13(8-11)28-4/h5-10H,1-4H3,(H,20,22,23)
SMILES: COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NN=C(O2)C3=CC(=CC=C3)SC
Molecular Formula: C19H19N3O5S
Molecular Weight: 401.4 g/mol

3,4,5-trimethoxy-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide

CAS No.: 886912-64-7

Cat. No.: VC11918364

Molecular Formula: C19H19N3O5S

Molecular Weight: 401.4 g/mol

* For research use only. Not for human or veterinary use.

3,4,5-trimethoxy-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide - 886912-64-7

Specification

CAS No. 886912-64-7
Molecular Formula C19H19N3O5S
Molecular Weight 401.4 g/mol
IUPAC Name 3,4,5-trimethoxy-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Standard InChI InChI=1S/C19H19N3O5S/c1-24-14-9-12(10-15(25-2)16(14)26-3)17(23)20-19-22-21-18(27-19)11-6-5-7-13(8-11)28-4/h5-10H,1-4H3,(H,20,22,23)
Standard InChI Key KXEULGLMUIWCHO-UHFFFAOYSA-N
SMILES COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NN=C(O2)C3=CC(=CC=C3)SC
Canonical SMILES COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NN=C(O2)C3=CC(=CC=C3)SC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzamide moiety (3,4,5-trimethoxybenzamide) connected via an amide bond to a 1,3,4-oxadiazole ring. The oxadiazole ring is further substituted at the 5-position with a 3-(methylsulfanyl)phenyl group. Key structural attributes include:

  • Trimethoxybenzamide: The methoxy groups at positions 3, 4, and 5 enhance lipophilicity and potential hydrogen-bonding interactions.

  • 1,3,4-Oxadiazole Ring: A five-membered heterocycle with two nitrogen and one oxygen atom, contributing to planar geometry and π-π stacking capabilities.

  • Methylsulfanylphenyl Group: The sulfur-containing substituent may influence redox properties and enzyme inhibition .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₉H₁₉N₃O₅S
Molecular Weight401.4 g/mol
IUPAC Name3,4,5-Trimethoxy-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
SMILESCOC1=CC(=CC(=C1OC)OC)C(=O)NC2=NN=C(O2)C3=CC(=CC=C3)SC
logP (Estimated)~3.2 (Moderate lipophilicity)

Synthesis and Derivatives

Structural Derivatives

Modifications to the parent structure have been explored to optimize bioactivity:

  • Methoxy Group Replacement: Substitution with hydroxyl or halogen groups alters solubility and target affinity .

  • Oxadiazole Ring Modifications: Replacement with 1,2,4-oxadiazole or thiadiazole rings impacts metabolic stability .

Pharmacological Activities

Table 2: Antimicrobial Activity of Analogous Compounds

CompoundMIC (µg/mL)Target OrganismsSource
5-(3-Nitrophenyl)-1,3,4-oxadiazole4.0S. aureus, E. coli
5-(4-Chlorophenyl)-1,3,4-oxadiazole2.5P. aeruginosa

Anti-Inflammatory and COX-II Inhibition

Oxadiazole derivatives with hydroxyl or methoxy groups demonstrate COX-II selectivity:

  • ODZ5 Analogs: Exhibited 26% inhibition of carrageenan-induced edema at 50 mg/kg, comparable to indomethacin .

  • Mechanism: Competitive binding to the COX-II active site, reducing prostaglandin synthesis .

Anticancer Activity

Trimethoxybenzamide derivatives have shown promise in oncology:

  • Tubulin Inhibition: Analogous compounds disrupt microtubule assembly (IC₅₀: 0.11–0.76 µM) .

  • Apoptosis Induction: Activation of caspase-3 and p53 pathways in breast (MCF-7) and lung (A549) cancer cells .

Structure-Activity Relationships (SAR)

Critical structural features influencing bioactivity include:

  • Methoxy Groups: Enhance DNA intercalation and topoisomerase inhibition .

  • Methylsulfanyl Group: Increases lipophilicity and membrane permeability.

  • Oxadiazole Ring: Stabilizes π-π interactions with aromatic residues in enzyme active sites .

Figure 1: Proposed Binding Mode to COX-II

The trimethoxybenzamide moiety occupies the hydrophobic pocket, while the oxadiazole ring forms hydrogen bonds with Arg120 and Tyr355 .

Pharmacokinetics and Toxicity

  • Absorption: High logP suggests moderate oral bioavailability.

  • Metabolism: Likely hepatic oxidation of the methylsulfanyl group to sulfoxide/sulfone metabolites .

  • Toxicity: Limited data; oxadiazole derivatives may exhibit hepatotoxicity at high doses (>100 mg/kg) .

Applications in Drug Development

This compound’s scaffold is a candidate for:

  • Antibacterial Agents: Targeting multidrug-resistant Gram-positive pathogens.

  • Anticancer Therapeutics: Combination therapies with taxanes or platinum agents.

  • COX-II Inhibitors: Safer alternatives to NSAIDs for chronic inflammation .

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